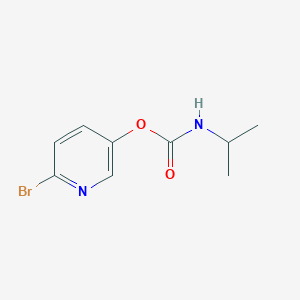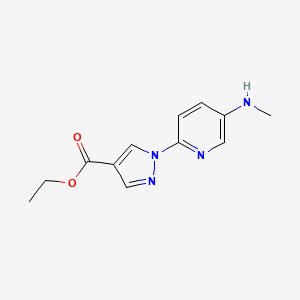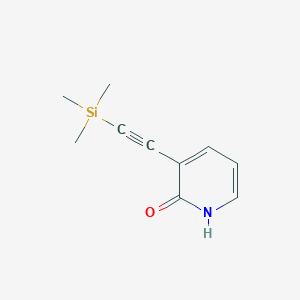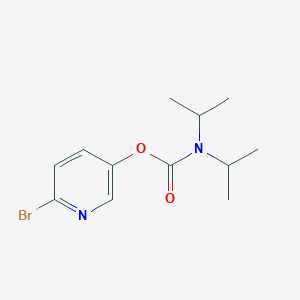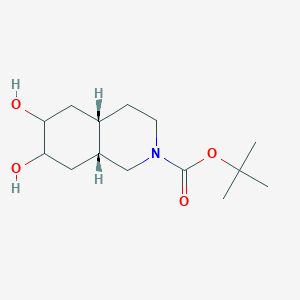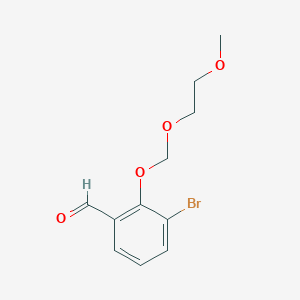
3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Applications
Synthesis of 3,4,5-Trimethoxy Benzaldehyde : A study by Feng (2002) outlines a process involving the reaction of p-hydroxy benzaldehyde with bromine, forming 3,5-bromo-4-hydroxy benzaldehyde. This compound is then converted to 3,4,5-trimethoxy benzaldehyde, illustrating a potential application of related bromo-benzaldehydes in organic synthesis (Yangyu Feng, 2002).
Synthesis of Tetralin Derivatives : Banerjee et al. (2013) demonstrate the use of a similar compound, 3-hydroxy-4-methoxy-benzaldehyde, in the synthesis of tetralin derivatives. This highlights the utility of bromo-benzaldehydes in the synthesis of complex organic compounds (A. K. Banerjee et al., 2013).
Polymer Science Applications
- Copolymerization Studies : Kharas et al. (2016) investigated the copolymerization of styrene with various ethylenes, including bromo-methoxy substituted compounds. These studies demonstrate the relevance of bromo-benzaldehydes in polymer chemistry (G. Kharas et al., 2016).
Biochemical Research
Synthesis of Antimicrobial Compounds : Sherekar et al. (2021) synthesized compounds from bromo- and methoxy-substituted benzaldehydes, which were then evaluated for their antimicrobial activities. This indicates the potential of bromo-benzaldehydes in developing new antimicrobial agents (V. M. Sherekar et al., 2021).
Cubane Cobalt and Nickel Clusters Synthesis : A study by Zhang et al. (2013) involving the synthesis of tetranuclear complexes, including the use of 2-hydroxy-3-methoxy-benzaldehyde, suggests the applicability of bromo-benzaldehydes in the synthesis of metal-organic frameworks and complexes (Shuhua Zhang et al., 2013).
Propriétés
IUPAC Name |
3-bromo-2-(2-methoxyethoxymethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-5-6-15-8-16-11-9(7-13)3-2-4-10(11)12/h2-4,7H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCJTMSWYURBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

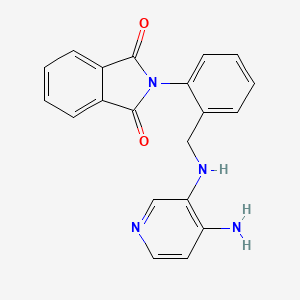
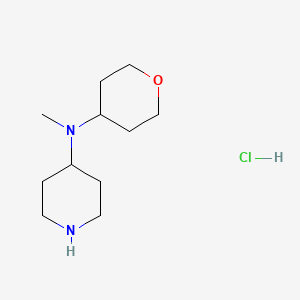

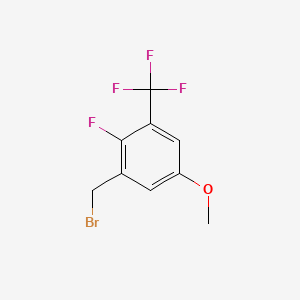


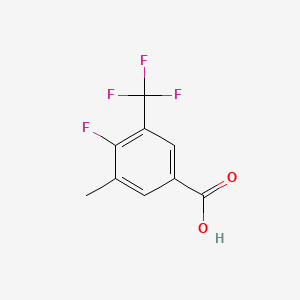
![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)
